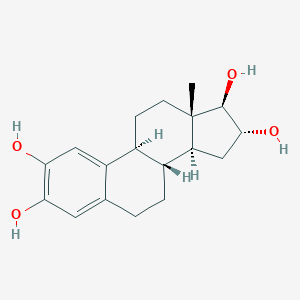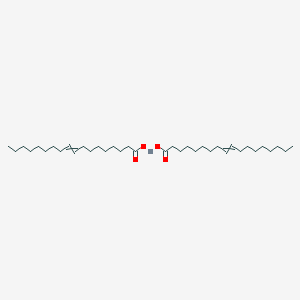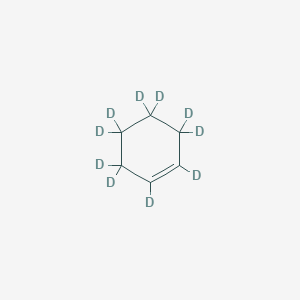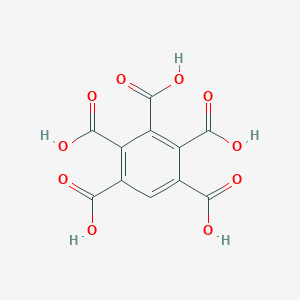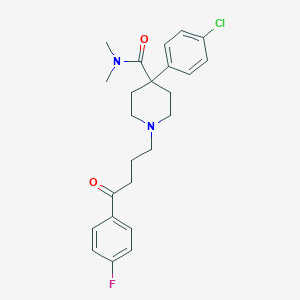
Amiperone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amiperone is a chemical compound that belongs to the phenylpiperazine class of compounds. It is a dopamine antagonist and is used in scientific research as a tool to study the effects of dopamine antagonism on various biological systems.
Applications De Recherche Scientifique
Amiperone is primarily used in scientific research as a tool to study the effects of dopamine antagonism on various biological systems. It has been used to study the role of dopamine in drug addiction, schizophrenia, and other neurological disorders. Amiperone has also been used in studies to investigate the effects of dopamine antagonism on behavior, cognition, and memory.
Mécanisme D'action
Amiperone acts as a dopamine antagonist by binding to dopamine receptors and preventing the binding of dopamine. This results in a decrease in dopamine activity, which can lead to a variety of physiological and behavioral effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of amiperone are primarily related to its dopamine antagonism. Amiperone has been shown to decrease dopamine activity in various regions of the brain, which can lead to changes in behavior, cognition, and memory. It has also been shown to have effects on other neurotransmitters such as serotonin and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using amiperone in lab experiments is its specificity for dopamine receptors. This allows researchers to study the effects of dopamine antagonism without affecting other neurotransmitters. However, one limitation of using amiperone is its relatively short half-life, which can make it difficult to study long-term effects.
Orientations Futures
There are several future directions for research on amiperone. One area of research could be to investigate the effects of amiperone on other neurotransmitter systems, such as the glutamate system. Another area of research could be to study the effects of long-term amiperone use on behavior and cognition. Additionally, researchers could investigate the potential therapeutic uses of amiperone for neurological disorders such as schizophrenia and drug addiction.
Méthodes De Synthèse
The synthesis of amiperone involves the reaction of 1-(2-bromoethyl)-4-chlorobenzene with piperazine in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure amiperone.
Propriétés
Numéro CAS |
1580-71-8 |
|---|---|
Nom du produit |
Amiperone |
Formule moléculaire |
C24H28ClFN2O2 |
Poids moléculaire |
430.9 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-N,N-dimethylpiperidine-4-carboxamide |
InChI |
InChI=1S/C24H28ClFN2O2/c1-27(2)23(30)24(19-7-9-20(25)10-8-19)13-16-28(17-14-24)15-3-4-22(29)18-5-11-21(26)12-6-18/h5-12H,3-4,13-17H2,1-2H3 |
Clé InChI |
WMVSIGOLIQMRHF-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
SMILES canonique |
CN(C)C(=O)C1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Autres numéros CAS |
1580-71-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



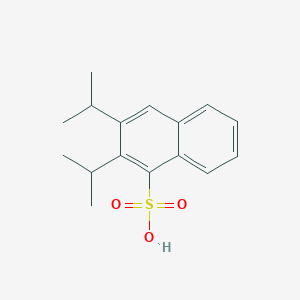
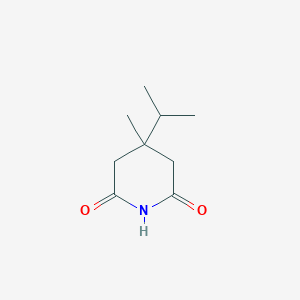
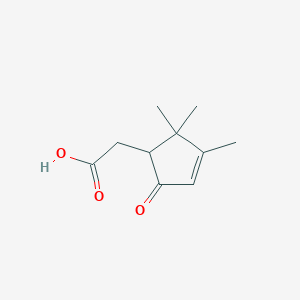
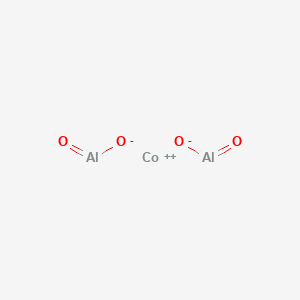
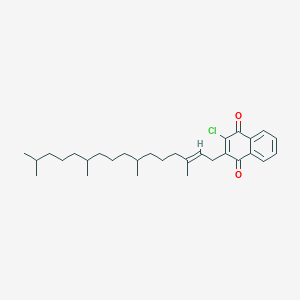
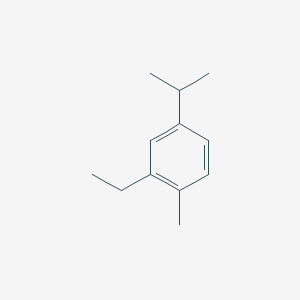
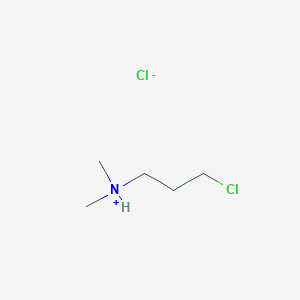
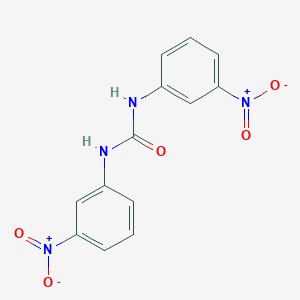
![1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane](/img/structure/B72647.png)
